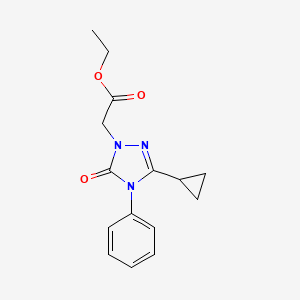

ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Description

Ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a 1,2,4-triazole derivative featuring a cyclopropyl substituent at the 3-position and a phenyl group at the 4-position of the triazole ring. The compound includes an ester functional group (ethyl acetate) linked to the nitrogen atom at position 1 of the heterocycle. The cyclopropyl group introduces steric rigidity and may enhance metabolic stability compared to bulkier or more flexible substituents .

Properties

IUPAC Name |

ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-2-21-13(19)10-17-15(20)18(12-6-4-3-5-7-12)14(16-17)11-8-9-11/h3-7,11H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMBHWWTCFPKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)N(C(=N1)C2CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbinol.

Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the triazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular processes.

Medicine: Research into its potential therapeutic effects includes investigations into its use as an antimicrobial, antifungal, or anticancer agent.

Industry: The compound’s unique properties make it useful in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Variations and Substituent Effects

Key Observations:

- Substituent Bulk and Polarity: The cyclopropyl group in the target compound offers a balance between steric hindrance and metabolic stability, contrasting with methyl or chlorophenyl groups in analogs .

- Polar Surface Area (PSA): Compounds with additional polar groups (e.g., benzothiazole-carboxamide in ) exhibit higher PSA, which may reduce blood-brain barrier penetration but improve solubility .

- Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic substitution of ethyl bromoacetate with triazole intermediates, a common method for introducing ester functionalities .

Physicochemical Properties

- Hydrogen Bonding: The target compound has one hydrogen bond donor and five acceptors, similar to simpler ester derivatives (e.g., ).

Biological Activity

Ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring system, which is known for its ability to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 298.34 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety allows for hydrogen bonding and π–π interactions with target proteins. This interaction can inhibit enzymatic activity or modulate receptor signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical in bacterial DNA replication.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Target | Effect | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Escherichia coli, Staphylococcus aureus | Inhibition of growth | MIC: 0.03 - 0.06 μg/mL |

| Enzyme Inhibition | DNA gyrase | Inhibition of ATPase activity | IC50: 0.0033 - 0.046 μg/mL |

| Cytotoxicity | HepG2 human liver cell line | Non-toxic at therapeutic levels | N/A |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds showed significant antimicrobial activity against various pathogens, including S. pneumoniae and E. coli. The compound exhibited an MIC value as low as 0.03 μg/mL against certain strains, indicating strong antibacterial properties .

- Enzyme Inhibition Research : Research focusing on the inhibition of bacterial topoisomerases revealed that compounds similar to ethyl 2-(3-cyclopropyl...) effectively inhibited these enzymes with IC50 values ranging from 0.0033 to 0.046 μg/mL . This suggests potential applications in treating bacterial infections resistant to conventional antibiotics.

- Cytotoxicity Assessment : In vitro studies conducted on the HepG2 cell line demonstrated that the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for ethyl 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with cyclopropane carbonyl derivatives, followed by esterification. Key parameters include solvent polarity (e.g., acetic acid for reflux), temperature control (80–100°C), and stoichiometric ratios (1:1.1 for intermediates to minimize side products) . Purity optimization requires post-synthesis techniques like recrystallization (DMF/acetic acid mixtures) and HPLC with C18 columns (acetonitrile/water gradient elution) to achieve ≥98% purity .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Use tandem analytical techniques:

- NMR : - and -NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and ester carbonyl (δ 165–175 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 330.12) .

- X-ray Crystallography : For unambiguous confirmation of the triazole ring geometry and substituent positions .

Q. What are the common reactivity patterns of the 1,2,4-triazole core in this compound?

- Methodological Answer : The triazole ring undergoes nucleophilic substitution at N1, electrophilic aromatic substitution at C3/C5, and oxidation at the sulfur moiety (if present). For example, ester hydrolysis under basic conditions (NaOH/EtOH, 60°C) yields the carboxylic acid derivative, useful for further functionalization .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for scaled synthesis?

- Methodological Answer : Apply a Box-Behnken design to evaluate three critical factors: temperature (X1), solvent ratio (X2), and catalyst loading (X3). Response surface methodology (RSM) identifies optimal conditions (e.g., 85°C, 3:1 DMF/H2O, 5 mol% catalyst) to maximize yield (85–90%) while minimizing byproduct formation. Validate with ANOVA (p < 0.05) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Combine quantum mechanical (QM) calculations (DFT at B3LYP/6-31G* level) to model electronic properties, and molecular docking (AutoDock Vina) to simulate binding to targets like cytochrome P450. Focus on H-bonding (triazole N2 with active-site residues) and hydrophobic interactions (cyclopropyl group with nonpolar pockets) .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, pH 1–9) with UV-Vis and LC-MS monitoring. For example, degradation at pH < 3 involves ester hydrolysis, while pH > 7 promotes triazole ring oxidation. Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life under standard conditions .

Q. What advanced techniques elucidate the compound’s mechanism in catalytic or biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.